Antifungal Efficacy Superior to Fluconazole: MIC Comparison Against Candida albicans
A 2,8-diazaspiro[4.5]decan-1-one derivative (compound 4d) exhibited superior antifungal activity against C. albicans (ATCC 90023) compared to the clinically established antifungal fluconazole. The MIC value of compound 4d was 0.04 mmol/L, representing a 2.6-fold improvement over fluconazole (0.104 mmol/L) and a 3.2-fold improvement over polyoxin B (0.129 mmol/L) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.04 mmol/L (compound 4d derivative) |
| Comparator Or Baseline | Fluconazole: 0.104 mmol/L; Polyoxin B: 0.129 mmol/L |
| Quantified Difference | 2.6-fold lower MIC vs fluconazole; 3.2-fold lower vs polyoxin B |
| Conditions | C. albicans (ATCC 90023) in vitro antifungal susceptibility assay |
Why This Matters
Demonstrates that this scaffold can yield antifungal agents with greater potency than a current clinical standard, supporting its selection for antifungal drug discovery programs.
- [1] Li B, et al. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Eur J Med Chem. 2019;182:111654. doi:10.1016/j.ejmech.2019.111654 View Source
